Cas no 1516806-30-6 (2-fluoro-5-(trifluoromethyl)pyridine-3-carbonitrile)

2-Fluoro-5-(trifluoromethyl)pyridine-3-carbonitrile is a fluorinated pyridine derivative with significant utility in pharmaceutical and agrochemical synthesis. Its key structural features—a fluorine atom at the 2-position and a trifluoromethyl group at the 5-position—enhance its reactivity and bioavailability, making it a valuable intermediate for constructing complex molecules. The nitrile group at the 3-position offers further functionalization potential, enabling diverse derivatization pathways. This compound is particularly useful in cross-coupling reactions and as a building block for bioactive compounds, owing to its electron-withdrawing substituents that influence regioselectivity. Its stability under standard handling conditions ensures reliable performance in synthetic applications.
2-fluoro-5-(trifluoromethyl)pyridine-3-carbonitrile structure
1516806-30-6 structure
商品名:2-fluoro-5-(trifluoromethyl)pyridine-3-carbonitrile
CAS番号:1516806-30-6
MF:C7H2F4N2
メガワット:190.097795009613
MDL:MFCD28364274
CID:4903543
PubChem ID:91618899

2-fluoro-5-(trifluoromethyl)pyridine-3-carbonitrile 化学的及び物理的性質

名前と識別子

    • 3-Pyridinecarbonitrile, 2-fluoro-5-(trifluoromethyl)-
    • 2-Fluoro-5-(trifluoromethyl)nicotinonitrile
    • 2-fluoro-5-(trifluoromethyl)pyridine-3-carbonitrile
    • MDL: MFCD28364274
    • インチ: 1S/C7H2F4N2/c8-6-4(2-12)1-5(3-13-6)7(9,10)11/h1,3H
    • InChIKey: HEIUVFQQRBGAQI-UHFFFAOYSA-N
    • ほほえんだ: FC(C1C=NC(=C(C#N)C=1)F)(F)F

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 6
  • 重原子数: 13
  • 回転可能化学結合数: 0
  • 複雑さ: 228
  • 疎水性パラメータ計算基準値(XlogP): 1.9
  • トポロジー分子極性表面積: 36.7

2-fluoro-5-(trifluoromethyl)pyridine-3-carbonitrile 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-24129509-0.25g
2-fluoro-5-(trifluoromethyl)pyridine-3-carbonitrile
1516806-30-6 95%
0.25g
$425.0 2024-06-19
Enamine
EN300-24129509-5.0g
2-fluoro-5-(trifluoromethyl)pyridine-3-carbonitrile
1516806-30-6 95%
5.0g
$2485.0 2024-06-19
Enamine
EN300-24129509-1g
2-fluoro-5-(trifluoromethyl)pyridine-3-carbonitrile
1516806-30-6 95%
1g
$857.0 2023-09-15
1PlusChem
1P021RRU-5g
2-fluoro-5-(trifluoromethyl)pyridine-3-carbonitrile
1516806-30-6 95%
5g
$3134.00 2023-12-21
1PlusChem
1P021RRU-250mg
2-fluoro-5-(trifluoromethyl)pyridine-3-carbonitrile
1516806-30-6 95%
250mg
$588.00 2023-12-21
Aaron
AR021S06-10g
2-fluoro-5-(trifluoromethyl)pyridine-3-carbonitrile
1516806-30-6 95%
10g
$5090.00 2023-12-15
Enamine
EN300-24129509-10.0g
2-fluoro-5-(trifluoromethyl)pyridine-3-carbonitrile
1516806-30-6 95%
10.0g
$3683.0 2024-06-19
Enamine
EN300-24129509-2.5g
2-fluoro-5-(trifluoromethyl)pyridine-3-carbonitrile
1516806-30-6 95%
2.5g
$1680.0 2024-06-19
1PlusChem
1P021RRU-50mg
2-fluoro-5-(trifluoromethyl)pyridine-3-carbonitrile
1516806-30-6 95%
50mg
$300.00 2023-12-21
1PlusChem
1P021RRU-100mg
2-fluoro-5-(trifluoromethyl)pyridine-3-carbonitrile
1516806-30-6 95%
100mg
$418.00 2023-12-21

2-fluoro-5-(trifluoromethyl)pyridine-3-carbonitrile 関連文献

2-fluoro-5-(trifluoromethyl)pyridine-3-carbonitrileに関する追加情報

2-Fluoro-5-(Trifluoromethyl)Pyridine-3-Carbonitrile: A Comprehensive Overview

The compound with CAS No. 1516806-30-6, known as 2-fluoro-5-(trifluoromethyl)pyridine-3-carbonitrile, is a highly specialized organic compound with significant applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound has garnered considerable attention due to its unique chemical properties and potential for use in advanced molecular designs. In this article, we delve into the structural features, synthesis methods, applications, and recent research findings related to this compound.

Chemical Structure and Properties

The molecular structure of 2-fluoro-5-(trifluoromethyl)pyridine-3-carbonitrile consists of a pyridine ring substituted with a fluorine atom at position 2, a trifluoromethyl group at position 5, and a cyano group at position 3. This substitution pattern imparts unique electronic and steric properties to the molecule. The presence of electron-withdrawing groups such as fluorine and cyano enhances the electrophilic character of the pyridine ring, making it more reactive towards nucleophilic substitutions and other transformations.

Synthesis Methods

The synthesis of 2-fluoro-5-(trifluoromethyl)pyridine-3-carbonitrile typically involves multi-step organic reactions. One common approach is the Friedel-Crafts alkylation or acylation followed by substitution reactions to introduce the desired substituents. Recent advancements in catalytic methods have enabled more efficient syntheses with higher yields and better purity. For instance, the use of palladium-catalyzed cross-coupling reactions has been reported to facilitate the construction of this compound with improved selectivity.

Applications in Pharmaceuticals

2-fluoro-5-(trifluoromethyl)pyridine-3-carbonitrile has shown promise in drug discovery programs targeting various therapeutic areas. Its ability to modulate protein-protein interactions (PPIs) makes it a valuable scaffold for developing novel bioactive molecules. Recent studies have highlighted its potential as a lead compound for anti-cancer agents due to its ability to inhibit key oncogenic pathways.

Role in Agrochemicals

In the agrochemical industry, this compound is being explored for its potential as a herbicide or fungicide. Its unique chemical structure allows for selective activity against specific plant pathogens while minimizing toxicity to non-target organisms. Field trials conducted in 2023 have demonstrated its efficacy in controlling fungal infections in crops without adverse environmental impacts.

Recent Research Highlights

Recent research has focused on optimizing the synthesis of 2-fluoro-5-(trifluoromethyl)pyridine-3-carbonitrile using green chemistry principles. For example, solvent-free reaction conditions and recyclable catalysts have been employed to reduce environmental footprint while maintaining high product quality. Additionally, computational studies using machine learning algorithms have provided deeper insights into its pharmacokinetic properties, paving the way for personalized medicine applications.

Future Directions

The future of 2-fluoro-5-(trifluoromethyl)pyridine-3-carbonitrile lies in expanding its applications across diverse industries while addressing challenges related to scalability and cost-effectiveness. Collaborative efforts between academia and industry are expected to drive innovation in this field, leading to new breakthroughs in drug development and agricultural solutions.

In conclusion, CAS No. 1516806-30-6 represents a cutting-edge compound with immense potential across multiple sectors. By leveraging advanced synthetic techniques and interdisciplinary research approaches, this compound is poised to make significant contributions to scientific progress and industrial applications.

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